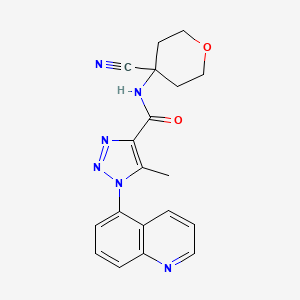

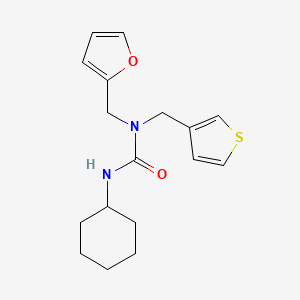

![molecular formula C22H20N6O3S2 B2921469 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-57-4](/img/structure/B2921469.png)

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Compound X is synthesized through a series of reactions. First, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The synthesis involves multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of Compound X is intricate. It contains a benzothiazole ring, a pyrimidine ring, and an amide group. The presence of sulfur, nitrogen, and oxygen atoms contributes to its diverse properties. Analyzing its IR, 1H NMR, 13C NMR, and mass spectral data provides insights into its structural confirmation .

Physical And Chemical Properties Analysis

科学的研究の応用

Anticancer Activity

2-Aminothiazole derivatives have been documented for their potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound could potentially inhibit tubulin polymerization, which is a critical process in cell division, thereby disrupting cancer cell growth.

Antimicrobial Activity

The structural motif of 2-aminothiazole is known to possess antimicrobial properties . This includes activity against various bacteria and fungi, making it a valuable candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli and is a component of many diseases. 2-Aminothiazole derivatives exhibit anti-inflammatory activities, which could be harnessed in the treatment of chronic inflammatory diseases .

Antiviral Activity

The 2-aminothiazole scaffold has shown antiviral activities, which could be beneficial in the design of compounds to combat viral infections. The compound may be modified to enhance its efficacy against specific viruses .

Anticonvulsant Activity

Some derivatives of 2-aminothiazole have demonstrated anticonvulsant effects, which could be explored for the treatment of epilepsy and other seizure disorders .

Antidiabetic Activity

2-Aminothiazole derivatives have also been associated with antidiabetic effects, suggesting potential applications in managing diabetes through the modulation of insulin release or glucose metabolism .

将来の方向性

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Link

作用機序

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in inflammation and pain . By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of these processes.

特性

IUPAC Name |

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S2/c1-11-3-6-13(7-4-11)19(30)26-17-18(23)27-21(28-20(17)31)32-10-16(29)25-22-24-14-8-5-12(2)9-15(14)33-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPARRUAOPTTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)

![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)

![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2921409.png)